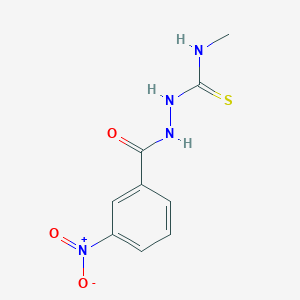

N-methyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide

Description

Properties

IUPAC Name |

1-methyl-3-[(3-nitrobenzoyl)amino]thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O3S/c1-10-9(17)12-11-8(14)6-3-2-4-7(5-6)13(15)16/h2-5H,1H3,(H,11,14)(H2,10,12,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEZRGMOKHOUUSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide typically involves the reaction of N-methylhydrazinecarbothioamide with 3-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The hydrazinecarbothioamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-methyl-2-(3-aminobenzoyl)hydrazinecarbothioamide, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Medicinal Applications

1.1 Anticancer Activity

N-methyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide exhibits promising anticancer properties. Research indicates that derivatives of hydrazinecarbothioamide compounds have shown significant cytotoxic effects against various cancer cell lines. For instance, studies on thiosemicarbazones, which share structural similarities with this compound, have demonstrated their ability to inhibit the proliferation of cancer cells by targeting specific pathways involved in tumor growth and resistance to chemotherapy .

1.2 Antimicrobial Properties

The compound has also been investigated for its antibacterial and antifungal activities. In vitro studies have shown that certain derivatives possess moderate activity against pathogens such as Candida albicans and Escherichia coli, making them candidates for further development as antimicrobial agents . The structure-activity relationship (SAR) studies indicate that modifications in the nitro group or the hydrazine moiety can enhance the antimicrobial efficacy .

1.3 Antituberculosis Activity

Recent findings suggest that this compound derivatives may exhibit activity against Mycobacterium tuberculosis. Certain compounds within this class have been identified as potential inhibitors of key enzymes involved in the bacterial growth cycle, providing a basis for their use in treating tuberculosis .

Synthetic Methodologies

The synthesis of this compound involves several methodologies that allow for the efficient production of this compound. The most common synthetic route includes:

- Condensation Reactions : The reaction between 3-nitrobenzoyl chloride and N-methylhydrazine in the presence of a base yields the desired hydrazone product.

- Thioamide Formation : Subsequent treatment with thioketones or thioureas results in the formation of carbothioamide derivatives, enhancing the biological activity of the initial compound.

These methodologies are crucial for optimizing yield and purity, which are essential for subsequent biological testing .

Case Studies

Several case studies illustrate the applications of this compound:

Mechanism of Action

The mechanism of action of N-methyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydrazinecarbothioamide moiety can also form covalent bonds with nucleophilic sites in proteins and enzymes, affecting their function .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Electronic Effects : The 3-nitrobenzoyl group in the target compound enhances electron-withdrawing character compared to the 4-methylbenzoyl analogue (electron-donating) . This impacts dipole moments and solubility.

- Schiff Base vs. Benzoyl : The benzylidene (Schiff base) derivatives (e.g., ) exhibit planar conformations conducive to metal chelation, unlike the benzoyl group, which retains a carbonyl moiety .

Key Observations :

Key Observations :

- Drug Likeness : The target compound complies with Lipinski’s rule (MW = 254), but the nitro group may increase logP, reducing aqueous solubility .

- Activity-SAR : Nitroimidazole () and chromene () substituents correlate with antiviral/anticancer activities, while simpler benzoyl groups () lack reported bioactivity .

Biological Activity

N-methyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including medicinal chemistry and drug development.

Chemical Structure and Properties

The compound features a nitrobenzoyl group , which contributes to its distinct chemical reactivity. The presence of this group allows for various chemical transformations, including oxidation and reduction reactions, which can further influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to various biological effects. Additionally, the hydrazinecarbothioamide moiety can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity . In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance, it has shown promising results in inhibiting the growth of certain Gram-positive and Gram-negative bacteria, making it a candidate for further investigation as an antimicrobial agent.

Anticancer Potential

The compound's anticancer properties have garnered attention in recent studies. It has been evaluated for its ability to target cancer stem cells (CSCs), particularly in breast cancer models. Treatment with this compound resulted in a significant reduction of ALDH1+ CSCs, indicating its potential as a therapeutic agent against aggressive cancer types .

Research Findings and Case Studies

A variety of studies have been conducted to assess the biological activity of this compound:

Applications in Drug Development

Given its biological activities, this compound is being explored for potential applications in drug development. Its ability to inhibit specific cellular pathways involved in cancer progression makes it a candidate for further research into novel anticancer therapies. Additionally, its antimicrobial properties suggest possible uses in developing new antibiotics or antimicrobial agents.

Q & A

Basic: What synthetic methodologies are employed to prepare N-methyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide, and how is its structural integrity validated?

Answer:

The compound is typically synthesized via condensation reactions between N-methylhydrazinecarbothioamide and 3-nitrobenzoyl derivatives under reflux conditions using ethanol as a solvent . Structural confirmation involves:

- Spectroscopic techniques :

- Elemental analysis : C, H, N, S percentages are matched with theoretical values .

Basic: What preliminary biological activities have been reported for this compound?

Answer:

Initial studies highlight:

- Antimicrobial activity : Evaluated via agar diffusion assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) show IC₅₀ values in the μM range .

- Enzyme inhibition : Potential inhibition of topoisomerase II and kinases via molecular docking .

Advanced: How is X-ray crystallography utilized to determine the compound’s crystal structure, and what software is critical for refinement?

Answer:

Methodology :

- Data collection : Bruker SMART APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) .

- Refinement : SHELX programs (SHELXL for refinement, SHELXS for structure solution) .

- Key parameters :

- Space group: Monoclinic P2₁/n with unit cell dimensions a = 6.3702 Å, b = 20.647 Å, c = 9.2717 Å, β = 98.365° .

- R-factor: <0.05 for high-precision refinement .

- Hydrogen bonding : Inversion dimers stabilized via N–H⋯O and C–H⋯O interactions .

Advanced: How do computational studies (DFT, molecular docking) elucidate the compound’s electronic properties and bioactivity?

Answer:

- DFT calculations :

- Performed at B3LYP/6-31G level to compute:

- HOMO-LUMO energy gaps (ΔE ~4–5 eV) correlating with reactivity .

- Electronegativity (χ), hardness (η), and electron affinity (A) to predict adsorption behavior in corrosion inhibition .

- Molecular docking :

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Answer:

- Cross-validation :

- Structural analogs : Test derivatives with modified nitro/thiocarbonyl groups to isolate activity contributors .

Advanced: What role do non-covalent interactions (e.g., hydrogen bonding) play in the compound’s crystallographic packing?

Answer:

- Intermolecular interactions :

- Packing analysis : Mercury or PLATON software visualizes π-π stacking (3.8–4.2 Å) between aromatic rings .

Advanced: What experimental and computational approaches are used to study its corrosion inhibition mechanisms?

Answer:

- Weight-loss measurements :

- DFT/MD simulations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.